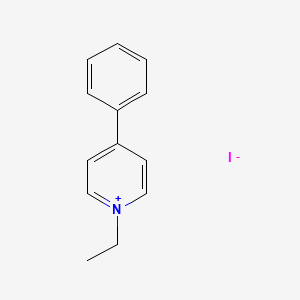

1-Ethyl-4-phenylpyridinium iodide

描述

Overview of Quaternary Ammonium (B1175870) Salts and Their Significance in Modern Chemistry

Quaternary ammonium salts, often referred to as "quats," are organic compounds characterized by a central nitrogen atom bonded to four organic groups, carrying a positive charge. This structure, generically represented as R₄N⁺X⁻, where R represents alkyl or aryl groups and X⁻ is an anion, imparts a range of useful properties. nih.gov

Historically, their impact has been most prominent in their role as surfactants and disinfectants. Their cationic nature allows them to interact with negatively charged cell membranes of bacteria and fungi, leading to disruption and antimicrobial effects. This has led to their widespread use in personal care products, cleaning agents, and preservatives. mdpi.com

Beyond these applications, quaternary ammonium salts have proven to be indispensable in synthetic organic chemistry as phase-transfer catalysts (PTCs). alfachemic.comtcichemicals.com In heterogeneous reaction mixtures, where reactants are in different phases (e.g., an aqueous and an organic phase), the reaction is often slow. Quaternary ammonium salts, with their ability to be soluble in both polar and nonpolar environments, can transport anionic reactants from the aqueous phase into the organic phase, thereby accelerating the reaction rate. alfachemic.comtcichemicals.com This has made reactions like nucleophilic substitutions and alkylations more efficient and practical. alfachemic.com While highly effective, some quaternary salts can exhibit limited stability, which is a consideration in their application. google.com

The Pyridinium (B92312) Cationic Moiety: Fundamental Structural and Electronic Considerations

The defining feature of pyridinium salts is the pyridinium cation. This is the conjugate acid of pyridine (B92270), a six-membered aromatic heterocycle containing one nitrogen atom. wikipedia.org The pyridinium cation is formed by the alkylation or protonation of the nitrogen atom in the pyridine ring. acs.org

Structurally, the pyridinium cation is isoelectronic with benzene, meaning it has the same number of electrons. wikipedia.org The ring is planar, and the nitrogen atom, along with the five carbon atoms, is sp² hybridized. Each atom in the ring contributes one p-orbital perpendicular to the ring plane, which overlap to form a continuous π-system containing six π-electrons. This adherence to Hückel's rule (4n+2 π-electrons) is the basis for the aromaticity and inherent stability of the pyridinium ring. numberanalytics.compressbooks.publibretexts.org

The presence of the positively charged nitrogen atom significantly influences the electronic distribution within the ring. It acts as an electron-withdrawing group, making the ring electron-deficient compared to benzene. This electronic feature is a key determinant of the chemical reactivity of pyridinium salts. The synthesis of N-alkylpyridinium salts is typically achieved through the reaction of pyridine with an alkyl halide. acs.org The physical and chemical properties of these salts can be fine-tuned by altering the N-alkyl substituent and the counter-anion. semanticscholar.org

Contextualizing 1-Ethyl-4-phenylpyridinium Iodide within Contemporary Pyridinium Chemistry Research

This compound belongs to the N-alkyl-4-arylpyridinium subclass of pyridinium salts. While specific research focused solely on the ethyl derivative is not as extensive as that on its methyl counterpart, N-methyl-4-phenylpyridinium (MPP+), its chemical properties and potential research applications can be understood by examining its structure and the behavior of closely related compounds. MPP+ is a well-known neurotoxin and has been extensively studied in the context of Parkinson's disease research. nih.govwikipedia.orgsigmaaldrich.comcaymanchem.comnih.gov

The synthesis of this compound typically follows the general principle of quaternization of the pyridine ring, in this case, by reacting 4-phenylpyridine (B135609) with ethyl iodide. wikipedia.org The presence of the ethyl group on the nitrogen and the phenyl group at the 4-position of the pyridinium ring defines its specific steric and electronic characteristics.

Given the established roles of pyridinium salts, research involving this compound could explore several avenues. Its structure suggests potential as a phase-transfer catalyst, with the lipophilicity of the ethyl and phenyl groups influencing its solubility in organic solvents. Furthermore, the pyridinium core makes it a candidate for studies in materials science, potentially as a component of ionic liquids or as a precursor for the synthesis of more complex heterocyclic systems. The photophysical properties of 4-arylpyridinium salts also suggest that their ethyl derivatives could be of interest in the development of fluorescent probes or photosensitizers. While detailed research findings on this compound are not widely published, its chemical nature places it at the intersection of several key areas of contemporary chemical research.

Physicochemical Properties of 1-Ethyl-4-phenylpyridinium

| Property | Value |

| Molecular Formula | C₁₃H₁₄N⁺ |

| Monoisotopic Mass | 184.11263 Da |

| Predicted XlogP | 2.9 |

This data is based on the cationic part of the molecule and is sourced from PubChemLite. google.com

属性

CAS 编号 |

39795-01-2 |

|---|---|

分子式 |

C13H14IN |

分子量 |

311.16 g/mol |

IUPAC 名称 |

1-ethyl-4-phenylpyridin-1-ium;iodide |

InChI |

InChI=1S/C13H14N.HI/c1-2-14-10-8-13(9-11-14)12-6-4-3-5-7-12;/h3-11H,2H2,1H3;1H/q+1;/p-1 |

InChI 键 |

PJJJNBJUCAETAB-UHFFFAOYSA-M |

SMILES |

CC[N+]1=CC=C(C=C1)C2=CC=CC=C2.[I-] |

规范 SMILES |

CC[N+]1=CC=C(C=C1)C2=CC=CC=C2.[I-] |

Pictograms |

Acute Toxic; Irritant; Health Hazard |

产品来源 |

United States |

Advanced Spectroscopic and Structural Characterization of 1 Ethyl 4 Phenylpyridinium Iodide

Single Crystal X-ray Diffraction (SCXRD) Analysis

Single Crystal X-ray Diffraction (SCXRD) is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystal. This includes the determination of the crystal system, space group, unit cell dimensions, and the detailed geometry of the molecule, such as bond lengths, bond angles, and torsional angles. Furthermore, SCXRD elucidates the nature of intermolecular interactions that govern the crystal packing.

As of the latest available data, a complete single-crystal X-ray diffraction study for 1-Ethyl-4-phenylpyridinium iodide has not been reported in publicly accessible literature. Therefore, the following subsections provide a general overview of what such an analysis would entail and the expected structural features based on studies of similar pyridinium (B92312) salts.

Determination of Crystal System, Space Group, and Unit Cell Parameters

The initial step in SCXRD analysis is the determination of the crystal system, space group, and unit cell parameters. These parameters define the fundamental repeating unit of the crystal lattice. For a salt like this compound, the crystal system could range from triclinic to orthorhombic or monoclinic, which are common for organic salts. The space group would provide information about the symmetry elements present in the crystal.

A hypothetical data table for the crystallographic parameters is presented below. It is important to note that these are representative values and not experimental data for the specific compound.

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 15.2 |

| c (Å) | 9.8 |

| α (°) | 90 |

| β (°) | 105.3 |

| γ (°) | 90 |

| Volume (ų) | 1510 |

| Z | 4 |

Precision Analysis of Bond Lengths, Bond Angles, and Torsional Angles

A detailed analysis of the bond lengths, bond angles, and torsional angles within the 1-Ethyl-4-phenylpyridinium cation would confirm its covalent structure. The bond lengths within the pyridinium and phenyl rings would be expected to show aromatic character. The C-N bonds in the pyridinium ring would be shorter than a typical C-N single bond due to the positive charge and aromaticity. The C-C bond connecting the phenyl and pyridinium rings is a key structural parameter.

The torsional angle between the planes of the pyridinium and phenyl rings is of particular interest as it defines the conformation of the cation. This angle is influenced by steric hindrance and crystal packing forces. A hypothetical table of selected bond lengths and angles is provided below for illustrative purposes.

| Bond/Angle | Hypothetical Value |

| C-N (pyridinium) | 1.35 Å |

| C-C (pyridinium-phenyl) | 1.49 Å |

| C-N-C (pyridinium) | 120° |

| Torsional Angle (Pyridinium-Phenyl) | 35° |

Elucidation of Intermolecular Interactions: Hydrogen Bonding, π-π Stacking, and Van der Waals Forces

The crystal packing of this compound would be dictated by a combination of intermolecular forces. The primary interactions would likely be electrostatic forces between the positively charged pyridinium cation and the iodide anion.

Impact of Counter Anions on Crystal Packing and Supramolecular Architecture

The nature of the counter-anion has a profound impact on the crystal packing and supramolecular architecture of pyridinium salts. While this article focuses on the iodide salt, replacing the iodide with other anions (e.g., bromide, chloride, tetrafluoroborate) would lead to different crystal structures. The size, shape, and charge distribution of the anion influence the coordination environment around the cation and the network of intermolecular interactions. For instance, smaller anions might allow for closer packing of the cations, while larger or more complex anions could lead to the formation of channels or layered structures within the crystal.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds in solution.

Proton (¹H) NMR for Molecular Connectivity and Compositional Verification

The ¹H NMR spectrum of this compound would provide definitive evidence for its molecular structure and composition. The spectrum would show distinct signals for the protons of the ethyl group (a quartet for the -CH₂- group and a triplet for the -CH₃ group) and the protons of the phenyl and pyridinium rings in the aromatic region.

The chemical shifts (δ) of the protons are influenced by their local electronic environment. The protons on the pyridinium ring would be expected to resonate at a lower field (higher ppm values) compared to those on the phenyl ring due to the deshielding effect of the positive charge on the nitrogen atom. The integration of the signals would correspond to the number of protons in each environment, confirming the stoichiometry of the molecule.

A hypothetical ¹H NMR data table is provided below. The chemical shifts and coupling constants are illustrative and not based on experimental data for this compound.

| Proton | Hypothetical Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| Pyridinium-H (ortho to N) | 9.10 | d | 6.5 | 2H |

| Pyridinium-H (meta to N) | 8.30 | d | 6.5 | 2H |

| Phenyl-H | 7.60-7.80 | m | - | 5H |

| Ethyl (-CH₂-) | 4.70 | q | 7.3 | 2H |

| Ethyl (-CH₃-) | 1.65 | t | 7.3 | 3H |

d = doublet, t = triplet, q = quartet, m = multiplet

This detailed analysis, combining both solid-state structural data from SCXRD and solution-state structural information from ¹H NMR, would provide a comprehensive understanding of the chemical nature of this compound. However, it must be reiterated that the specific experimental data for this compound is not currently available in the public domain, and the presented values are for illustrative purposes based on general chemical principles and data from related structures.

Carbon-13 (¹³C) NMR for Carbon Skeleton Elucidation

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is an indispensable tool for mapping the carbon skeleton of an organic molecule. By analyzing the chemical shifts of the ¹³C isotopes, it is possible to identify the different carbon environments within the 1-ethyl-4-phenylpyridinium cation.

The ¹³C NMR spectrum of this compound is expected to display a distinct set of signals corresponding to the unique carbon atoms in its structure. Based on data from analogous compounds, such as 1-methyl-4-phenylpyridinium (MPP+) and various ethyl-substituted aromatic systems, the chemical shifts for the carbon atoms in the 1-ethyl-4-phenylpyridinium cation can be reliably predicted.

The phenyl group attached at the C-4 position of the pyridinium ring will exhibit characteristic signals in the aromatic region of the spectrum. The pyridinium ring itself, being an electron-deficient aromatic system, will have its carbon signals shifted downfield compared to a non-quaternized pyridine (B92270). The ethyl group introduces two additional signals, one for the methylene (B1212753) (-CH2-) carbon directly attached to the nitrogen atom and another for the terminal methyl (-CH3) carbon. The quaternization of the nitrogen atom significantly influences the chemical shift of the adjacent methylene carbon.

A detailed breakdown of the predicted ¹³C NMR chemical shifts for this compound is presented in the interactive data table below.

| Carbon Atom | Predicted Chemical Shift (ppm) | Justification |

| C (Methyl, -CH₃) | ~15-20 | Typical range for a terminal methyl group on an ethyl chain attached to a heteroatom. |

| C (Methylene, -CH₂-) | ~55-60 | Downfield shift due to the direct attachment to the positively charged nitrogen atom. |

| C-2, C-6 (Pyridinium) | ~145-150 | Significant downfield shift due to the deshielding effect of the adjacent quaternary nitrogen. |

| C-3, C-5 (Pyridinium) | ~128-133 | Less deshielded than C-2/C-6, but still in the aromatic region. |

| C-4 (Pyridinium) | ~150-155 | Downfield shift due to substitution with the phenyl group and its position within the pyridinium ring. |

| C-1' (Phenyl) | ~135-140 | Quaternary carbon of the phenyl ring attached to the pyridinium ring. |

| C-2', C-6' (Phenyl) | ~129-134 | Ortho carbons of the phenyl ring. |

| C-3', C-5' (Phenyl) | ~130-135 | Meta carbons of the phenyl ring. |

| C-4' (Phenyl) | ~132-137 | Para carbon of the phenyl ring. |

Note: The predicted chemical shifts are based on the analysis of structurally similar compounds and serve as an estimation. Actual experimental values may vary depending on the solvent and other experimental conditions.

Fourier Transform Infrared (FT-IR) Spectroscopy

Identification and Assignment of Characteristic Vibrational Modes and Functional Groups

Fourier Transform Infrared (FT-IR) spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavelengths, which correspond to the vibrational frequencies of bonds. The FT-IR spectrum of this compound is expected to exhibit a series of characteristic absorption bands that confirm the presence of its key structural features.

The primary functional groups and their expected vibrational modes are:

Aromatic C-H Stretching: The C-H bonds of both the pyridinium and phenyl rings will give rise to stretching vibrations typically observed in the region of 3000-3100 cm⁻¹.

Aliphatic C-H Stretching: The C-H bonds of the ethyl group will show stretching vibrations in the 2850-2960 cm⁻¹ range.

Aromatic C=C and C=N Stretching: The stretching vibrations of the carbon-carbon double bonds within the phenyl and pyridinium rings, as well as the carbon-nitrogen double bond character in the pyridinium ring, will result in a series of sharp absorption bands in the 1400-1650 cm⁻¹ region.

C-H Bending: In-plane and out-of-plane bending vibrations for the aromatic C-H bonds will appear in the fingerprint region (below 1400 cm⁻¹). Specifically, out-of-plane bending vibrations are often strong and can be indicative of the substitution pattern on the aromatic rings.

Ethyl Group Bending: The methylene (-CH₂-) and methyl (-CH₃) groups will have characteristic bending vibrations (scissoring, wagging, twisting, and rocking) in the 1375-1470 cm⁻¹ region.

The table below summarizes the expected characteristic FT-IR absorption bands for this compound.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group |

| Aromatic C-H Stretch | 3000 - 3100 | Phenyl and Pyridinium Rings |

| Aliphatic C-H Stretch | 2850 - 2960 | Ethyl Group (-CH₂CH₃) |

| Aromatic C=C/C=N Stretch | 1400 - 1650 | Phenyl and Pyridinium Rings |

| C-H Bending (in-plane) | 1000 - 1300 | Phenyl and Pyridinium Rings |

| C-H Bending (out-of-plane) | 690 - 900 | Phenyl and Pyridinium Rings |

| CH₂/CH₃ Bending | 1375 - 1470 | Ethyl Group |

High-Resolution Mass Spectrometry (HRMS)

Accurate Mass Determination for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the precise mass of a molecule with a very high degree of accuracy. This accuracy allows for the unambiguous determination of the elemental composition and, consequently, the molecular formula of a compound.

For this compound, the analysis would be performed on the cationic component, 1-ethyl-4-phenylpyridinium (C₁₃H₁₄N⁺). The theoretical monoisotopic mass of this cation can be calculated by summing the exact masses of the most abundant isotopes of its constituent atoms (¹²C, ¹H, and ¹⁴N).

The molecular formula of the cation is C₁₃H₁₄N⁺. The calculated monoisotopic mass is 184.1121 Da. np-mrd.org An experimental HRMS measurement would aim to match this theoretical value to within a very small tolerance, typically in the parts-per-million (ppm) range. A close correlation between the measured and calculated mass provides strong evidence for the proposed molecular formula.

Techniques such as electrospray ionization (ESI) coupled with a high-resolution mass analyzer (e.g., time-of-flight or Orbitrap) are commonly employed for such analyses. The resulting data would confirm the elemental composition as C₁₃H₁₄N for the cation, thereby validating the identity of 1-ethyl-4-phenylpyridinium.

| Parameter | Value | Source/Method |

| Molecular Formula (Cation) | C₁₃H₁₄N⁺ | - |

| Theoretical Monoisotopic Mass | 184.1121 Da | np-mrd.org |

| Expected Experimental Mass | ~184.1121 ± error (ppm) | High-Resolution Mass Spectrometry (e.g., ESI-TOF, Orbitrap) |

| Confirmation Basis | Agreement between theoretical and experimental mass | Comparison of measured m/z with calculated exact mass |

Electronic and Photophysical Properties of 1 Ethyl 4 Phenylpyridinium Iodide and Analogues

Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence Emission Spectroscopy

The interaction of 1-ethyl-4-phenylpyridinium iodide and its analogues with ultraviolet and visible light provides fundamental information about their electronic structure and excited state properties.

Quantification of Absorption Maxima (λmax) and Molar Absorptivity (ε)

A study on N-butyl-α-styrylpyridinium dyes, which share the pyridinium (B92312) core, showed that the position of the absorption maximum is sensitive to the electronic nature of substituents on the phenyl ring. nih.gov This suggests that modifications to the phenyl group of this compound would likely lead to shifts in its absorption spectrum.

Table 1: UV-Vis Absorption Data for an Analogue of this compound

| Compound | Solvent | Absorption Maximum (λmax) (nm) |

| 4'-Iodo-N-methyl-4-phenylpyridinium (4'I-MPP+) | PBS | ~313 |

Data sourced from a study on a fluorescent analogue. nih.gov

Characterization of Fluorescence Emission Spectra and Quantum Yields

Upon absorption of light, some pyridinium compounds can relax to the ground state by emitting light, a process known as fluorescence. The fluorescent analogue 4'I-MPP+ exhibits a moderately intense fluorescence band with an emission maximum at 430 nm in PBS when excited at 320 nm. nih.gov The fluorescence quantum yield, which quantifies the efficiency of the fluorescence process, is sensitive to the molecular environment. For instance, the fluorescence of 4'I-MPP+ in acetonitrile (B52724) was observed to be quenched by about 60% in PBS, indicating a lower quantum yield in the more polar, aqueous environment. nih.gov

The fluorescence properties of pyridinium-based dyes are often linked to their potential applications in cellular imaging and as environmental sensors. The Stokes shift, the difference between the absorption and emission maxima, is an important characteristic of fluorescent molecules. For 4'I-MPP+ in PBS, the Stokes shift is approximately 117 nm.

Table 2: Fluorescence Emission Data for an Analogue of this compound

| Compound | Solvent | Excitation Maximum (λex) (nm) | Emission Maximum (λem) (nm) |

| 4'-Iodo-N-methyl-4-phenylpyridinium (4'I-MPP+) | PBS | 320 | 430 |

Data sourced from a study on a fluorescent analogue. nih.gov

Investigation of Solvatochromic Behavior and Intramolecular Charge Transfer (ICT) Phenomena

Solvatochromism is the phenomenon where the color of a solution changes with the polarity of the solvent. This change is due to the differential solvation of the ground and excited states of the solute molecule. Pyridinium compounds, particularly those with a donor-acceptor structure, often exhibit significant solvatochromism. The pyridinium ring acts as an electron acceptor, and the phenyl group can act as an electron donor, leading to an intramolecular charge transfer (ICT) character in the excited state.

Studies on N-hexadecyl styrylpyridinium dyes have shown that the electronic transitions are influenced by solvent polarity, and in some cases, a reversal in the trend of the solvent effect is observed. nih.gov Similarly, investigations into N-butyl-α-styrylpyridinium dyes revealed that most of the dyes exhibit reversals in solvatochromism. nih.gov This behavior is often indicative of a change in the nature of the excited state or specific solute-solvent interactions. While specific data for this compound is not available, it is expected to exhibit some degree of solvatochromism due to the change in dipole moment upon excitation, a common feature in 4-arylpyridinium compounds. The extent of this solvatochromism would be influenced by the polarity and hydrogen bonding capability of the solvent. mdpi.com

Photochemical Reactivity and Stability Studies

The absorption of light can also lead to chemical reactions, and understanding the photochemical reactivity and stability of this compound is crucial for its potential applications.

Analysis of Photochemical Transformation Pathways and Degradation Mechanisms

Pyridinium salts can undergo photochemical reactions, including degradation. The stability of the pyridinium ring is generally high, but photodegradation can occur, especially in the presence of oxygen and under prolonged irradiation. The photodegradation of pyridine (B92270), the parent heterocycle, has been studied, and it is known to break down into other compounds over time when exposed to light. preprints.org For N-alkyl-4-phenylpyridinium compounds, photochemical reactions can be initiated from the excited state. The specific pathways for this compound are not well-documented, but potential reactions could involve the phenyl substituent or the pyridinium ring itself, possibly leading to the formation of radical species.

Evaluation of Singlet Oxygen Quenching Capabilities

Singlet oxygen (¹O₂) is a highly reactive form of oxygen that can be generated through photosensitization. Compounds that can deactivate singlet oxygen are known as quenchers. The ability of a compound to quench singlet oxygen can be either a desired property, for example in photoprotective applications, or an indication of its own susceptibility to oxidation. The quenching of singlet oxygen can occur through physical or chemical mechanisms. bmrat.org

Pyridinium-based compounds have been investigated for their role in photocatalysis, which involves the generation of reactive oxygen species like superoxide (B77818) radicals and singlet oxygen. rsc.org Some pyridinium alkynylanthracenes have been shown to be efficient generators of singlet oxygen, especially when bound to DNA. researchgate.netresearchgate.net Conversely, some metal complexes with pyridinium-containing ligands have been noted for their ability to quench singlet oxygen. nih.gov The potential for this compound to act as a singlet oxygen quencher would depend on its excited state energies and its reactivity towards singlet oxygen. Given that its methyl analogue, MPP+, is known to be involved in the generation of reactive oxygen species in biological systems, it is plausible that this compound could interact with singlet oxygen, though specific quenching rate constants are not reported.

Nonlinear Optical (NLO) Properties

The field of nonlinear optics (NLO) investigates the interactions of intense light with materials to produce new optical phenomena. Organic materials, particularly those with specific molecular structures, have garnered significant interest for their potential in NLO applications. The compound this compound, with its ionic nature and conjugated system, belongs to a class of materials that are candidates for exhibiting NLO properties. This section explores the assessment of its potential NLO activity through analogies with similar compounds and theoretical considerations.

Second-harmonic generation (SHG) is a nonlinear optical process where two photons with the same frequency interacting with a nonlinear material are effectively "combined" to generate a new photon with twice the energy, and therefore twice the frequency and half the wavelength of the initial photons. For SHG to occur in a crystalline material, a non-centrosymmetric arrangement of the molecules is a fundamental requirement.

The SHG activity of a crystalline material is typically assessed using the Kurtz-Perry powder technique. In this method, a powdered sample of the material is irradiated with a high-intensity laser beam, and the intensity of the generated second-harmonic light is measured and compared to a standard reference material like KDP. The observation of a significant SHG signal would indicate a non-centrosymmetric crystal packing.

Table 1: Comparison of SHG Activity in Analogous Pyridinium Compounds

| Compound | Crystal System | Space Group | Relative SHG Efficiency (vs. KDP) | Source |

| 4-phenylpyridinium hydrogen squarate (4PHS) | Monoclinic | P2₁ | 5 | nih.gov |

| 4-[2-(3 Methoxy-phenyl)-vinyl]-1-methyl-pyridinium+ iodide− (MMPI) | Monoclinic | P121/C1 | 0 | uni.lu |

This table presents data for compounds analogous to this compound to illustrate the range of SHG activities observed in similar materials.

The first-order hyperpolarizability (β) is a molecular property that quantifies the second-order NLO response of a single molecule. Even if a material crystallizes in a centrosymmetric fashion, its individual molecules can still possess a significant β value. The total mean polarizability (α_total) is a measure of the linear response of the molecule to an electric field.

Computational quantum chemical methods, such as Density Functional Theory (DFT), are powerful tools for calculating β and α_total. These calculations can provide insights into the electronic structure of the molecule and how it influences its NLO properties. For instance, in a study of push-pull tetrazoles, the calculated first hyperpolarizability (β_tot) for p-nitroaniline was found to be in good agreement with experimental values. nih.gov

Experimentally, the first-order hyperpolarizability can be determined using techniques such as Hyper-Rayleigh Scattering (HRS) in solution. This method involves irradiating a solution of the compound with a laser and measuring the intensity of the scattered light at the second-harmonic frequency.

For this compound, the presence of the electron-donating phenyl group and the electron-accepting pyridinium ring, connected by a single bond, forms a basic donor-π-acceptor (D-π-A) structure. This charge asymmetry is a key prerequisite for a non-zero β value. The ethyl group attached to the nitrogen atom can also influence the electronic properties and crystal packing.

Table 2: Calculated and Experimental Hyperpolarizability of an Analogous Compound

| Compound | Method | β (x 10⁻³⁰ esu) | Source |

| p-Nitroaniline | Experimental | 23 (±3) | nih.gov |

| p-Nitroaniline | Computational | 32.3 | nih.gov |

This table shows a comparison of computational and experimental hyperpolarizability for a well-known NLO chromophore to illustrate the methodologies.

The NLO properties of organic molecules are intimately linked to their molecular structure. In conjugated systems like this compound, several factors can be tuned to enhance the NLO response:

Donor and Acceptor Strength: The magnitude of the first-order hyperpolarizability is strongly dependent on the strength of the electron-donating and electron-accepting groups. A stronger donor and/or acceptor generally leads to a larger β value. In the case of this compound, the phenyl group acts as a modest electron donor, and the pyridinium cation is the electron acceptor.

π-Conjugated Bridge: The nature of the conjugated bridge connecting the donor and acceptor is crucial. Longer and more efficient π-systems facilitate intramolecular charge transfer (ICT), which is a key mechanism for generating large NLO responses. nih.gov While this compound has a direct link between the phenyl and pyridinium rings, other systems incorporate bridges like double or triple bonds to enhance conjugation.

Molecular Planarity: A more planar molecular structure generally leads to better π-electron delocalization and, consequently, a larger NLO response. The dihedral angle between the phenyl and pyridinium rings in this compound would play a role in determining the extent of conjugation.

Counter-ion Effect: In ionic NLO materials, the counter-ion (in this case, iodide) can influence the crystal packing and the electronic properties of the cation, thereby affecting the bulk NLO properties of the material.

The design of new organic NLO materials often focuses on optimizing these structural features to maximize the molecular hyperpolarizability and to promote a non-centrosymmetric crystal packing for applications like SHG.

Electrochemical Behavior and Redox Chemistry of 1 Ethyl 4 Phenylpyridinium Iodide

Cyclic Voltammetry (CV) and Chronoamperometry Studies

Cyclic voltammetry and chronoamperometry are powerful techniques to probe the electrochemical behavior of species like the 1-ethyl-4-phenylpyridinium cation. These methods allow for the determination of redox potentials and provide insights into the kinetics of electron transfer processes.

The reduction of the 1-ethyl-4-phenylpyridinium cation is expected to be the primary electrochemical event. This process involves the transfer of an electron to the pyridinium (B92312) ring. Based on studies of the closely related 1-methyl-4-phenylpyridinium (MPP⁺) cation, the reduction potential for the 1-ethyl-4-phenylpyridinium cation is anticipated to be in a similar range. For instance, MPP⁺ exhibits a reversible one-electron reduction at approximately -1.1 V versus the saturated calomel (B162337) electrode (SCE) in organic solvents. The slight difference in the electron-donating nature of the ethyl group compared to the methyl group is expected to have a minor influence on this potential.

The oxidation of the 1-ethyl-4-phenylpyridinium cation would involve the removal of an electron, which is a much more energetically demanding process and is not typically observed within the common electrochemical windows of organic solvents. The iodide counter-anion, however, can be oxidized to iodine.

No specific experimental data for the oxidation and reduction potentials of 1-Ethyl-4-phenylpyridinium iodide was found in the reviewed literature. The following table provides data for the analogous compound, 1-methyl-4-phenylpyridinium (MPP⁺).

| Compound | Redox Process | Potential (V vs. SCE) | Solvent | Reference Electrode |

| 1-Methyl-4-phenylpyridinium (MPP⁺) | Reduction (MPP⁺ + e⁻ ⇌ MPP•) | ~ -1.1 | Organic Solvents | SCE |

The reversibility of the reduction of the 1-ethyl-4-phenylpyridinium cation can be assessed using cyclic voltammetry by analyzing the peak separation between the cathodic and anodic waves and the ratio of their peak currents. For the analogous MPP⁺ cation, the one-electron reduction is reported to be a reversible process, indicating that the resulting radical species is stable on the timescale of the cyclic voltammetry experiment. It is highly probable that the reduction of the 1-ethyl-4-phenylpyridinium cation would also be a reversible one-electron process, leading to the formation of a stable 1-ethyl-4-phenylpyridinyl radical.

Conversely, the oxidation of the iodide anion is an irreversible process, as the initially formed iodine radical rapidly reacts to form molecular iodine (I₂).

Mechanistic Insights into Electrochemical Transformations

Understanding the mechanism of electrochemical transformations provides a deeper comprehension of the compound's reactivity. This includes identifying the pathways of electron transfer and the nature of any intermediates formed.

The electrochemical reduction of the 1-ethyl-4-phenylpyridinium cation is expected to proceed via a single-electron transfer to the π-system of the pyridinium ring. This results in the formation of a neutral radical species, the 1-ethyl-4-phenylpyridinyl radical.

Reduction Pathway: C₆H₅-C₅H₄N⁺-C₂H₅ + e⁻ ⇌ C₆H₅-C₅H₄N•-C₂H₅

This radical intermediate is expected to be relatively stable due to the delocalization of the unpaired electron over the phenyl and pyridinyl rings. Further reduction to an anionic species would occur at a much more negative potential.

Influence of Solvent Polarity and Counter Anion on Electrochemical Properties

The electrochemical behavior of ionic compounds is often sensitive to the properties of the solvent and the nature of the counter-ion.

The polarity of the solvent can influence the solvation of the ionic species and the stability of the resulting radical. For the 1-ethyl-4-phenylpyridinium cation, a more polar solvent would better solvate the cation, which could slightly shift the reduction potential. However, the effect is generally not substantial for the reduction of large organic cations.

Chemical Reactivity and Mechanistic Studies of 1 Ethyl 4 Phenylpyridinium Iodide

Reactivity with Specific Chemical Reagents: Oxidizing Agents and Nucleophiles

The reactivity of the 1-ethyl-4-phenylpyridinium cation is dominated by its susceptibility to attack by electron-rich species. As an N-alkylpyridinium salt, it is relatively stable but will react under specific conditions with strong oxidizing agents and nucleophiles.

In biological contexts, the methyl analog MPP+ is known to participate in redox cycling. wikipedia.org Its interaction with components of the mitochondrial electron transport chain can lead to the production of reactive oxygen species (ROS), such as superoxide (B77818) radicals. nih.gov This process involves the single-electron reduction of the pyridinium (B92312) ion followed by re-oxidation by molecular oxygen, initiating a cascade of oxidative stress. The toxicity of MPP+ is linked to its ability to undergo oxidation-reduction (redox) cycles and generate free radicals. sigmaaldrich.com

The positively charged pyridinium ring is an electrophile, making it a target for nucleophiles. Nucleophilic attack can theoretically occur at the carbon atoms of the pyridinium ring, particularly at the 2- and 6-positions (ortho to the nitrogen), which are most activated by the positive charge. Theoretical studies on the degradation of similar complex organic molecules have investigated the role of nucleophiles like water (hydrolysis) and hydrogen peroxide (perhydrolysis) in breaking down chemical structures, often initiated by nucleophilic attack on an electrophilic center. rsc.org

Elucidation of Degradation Mechanisms under Various Conditions

The degradation of 1-alkyl-4-phenylpyridinium ions is most thoroughly documented within biological systems, where the compound can induce pathways leading to cellular demise. The primary mechanism of toxicity for MPP+ involves its accumulation in mitochondria, where it inhibits Complex I of the electron transport chain, leading to ATP depletion and ultimately, cell death. wikipedia.orgnih.govabcam.com This disruption is a form of chemical degradation of cellular function initiated by the compound.

The degradation can be viewed as a multi-step process:

Inhibition of Mitochondrial Respiration: The pyridinium ion binds to and inhibits NADH dehydrogenase (Complex I), halting the electron transport chain. nih.gov

Generation of Oxidative Stress: By interfering with electron flow, the compound facilitates the partial reduction of oxygen to form ROS. nih.gov

Induction of Apoptosis: The combination of energy depletion and oxidative damage triggers programmed cell death pathways, leading to the breakdown of the affected cells. nih.gov

Outside of a biological context, degradation would likely require harsh conditions. Strong bases could potentially lead to de-alkylation or ring-opening reactions, though these are not typically facile pathways for simple pyridinium salts.

Electron Transfer Reactions: Kinetics and Thermodynamics

The core of the 1-alkyl-4-phenylpyridinium cation's biological and chemical activity lies in its ability to participate in electron transfer (ET) reactions. The pyridinium moiety is an effective electron acceptor.

The most critical example of this is the interaction of MPP+ with mitochondrial Complex I. abcam.comnih.gov It acts as an irreversible inhibitor by accepting an electron from the chain, which disrupts the flow of electrons from NADH to coenzyme Q. wikipedia.orgnih.gov This effectively halts oxidative phosphorylation and the primary means of ATP synthesis in the cell. nih.govabcam.com

The kinetics of such electron transfer reactions are influenced by the surrounding environment. Studies on ET kinetics in various solvents show that factors like solvent viscosity and relaxation time can significantly affect the rate constants of electron transfer. nih.govresearchgate.net In the case of MPP+, its interaction with mitochondria is enhanced by the presence of lipophilic anions like tetraphenylborate, which can form an ion pair (MPP+/TPB-). nih.gov This pairing facilitates the cation's penetration into the mitochondrial membrane, accelerating the rate of inhibition by increasing its effective concentration near the hydrophobic active site of NADH dehydrogenase. nih.gov

| Reactant Type | Reaction / Interaction | Mechanistic Details (Based on MPP+ Model) | Significance |

|---|---|---|---|

| Biological Oxidizing Agents (e.g., via ETC) | Redox Cycling | Accepts an electron from mitochondrial complex I, becomes a radical, and is re-oxidized by O2 to produce superoxide. wikipedia.orgnih.gov | Leads to oxidative stress and cellular damage. |

| Mitochondrial Complex I (NADH Dehydrogenase) | Electron Transfer & Inhibition | Binds to Complex I, accepting electrons and blocking the electron transport chain. abcam.comnih.gov | Inhibits cellular respiration and ATP production. nih.gov |

| Nucleophiles | Nucleophilic Attack | Theoretical attack at electron-deficient positions (C2, C6) of the pyridinium ring. rsc.org | Potential pathway for chemical degradation under specific conditions. |

Investigation of Intramolecular Rearrangements and Intermolecular Reaction Pathways

Intramolecular rearrangements are not a prominent feature of the chemistry of simple 1-alkyl-4-phenylpyridinium salts under normal conditions. The aromatic pyridinium ring system is inherently stable, and significant energy input would be required to induce skeletal rearrangements.

Conversely, intermolecular reaction pathways are fundamental to its synthesis and reactivity. The primary method for synthesizing 1-ethyl-4-phenylpyridinium iodide is a classic intermolecular SN2 reaction. wikipedia.org In this process, the nitrogen atom of 4-phenylpyridine (B135609) acts as a nucleophile, attacking the electrophilic ethyl group of a reagent like ethyl iodide.

Other key intermolecular pathways include:

Reaction with Nucleophiles: As mentioned, various nucleophiles can react with the pyridinium ring.

Ion Pairing: In solution, the 1-ethyl-4-phenylpyridinium cation interacts with its counter-ion (iodide) and other ions present, which can influence its solubility and reactivity. nih.gov

Reduction: Reaction with reducing agents like sodium borohydride (B1222165) is a significant intermolecular pathway that leads to the formation of tetrahydropyridine (B1245486) derivatives.

Role as a Synthetic Precursor in the Formation of Other Organic Compounds

This compound serves as a valuable synthetic precursor, primarily for the synthesis of substituted tetrahydropyridines and piperidines. These heterocyclic scaffolds are of significant interest in medicinal chemistry. iucr.org

The most direct synthetic application is the reduction of the pyridinium salt.

Formation of 1-ethyl-4-phenyl-1,2,3,6-tetrahydropyridine: Controlled reduction, often using a reagent like sodium borohydride (NaBH₄), selectively reduces the pyridinium ring to the corresponding tetrahydropyridine. The methyl analog, MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), is a well-known neurotoxin precursor to MPP+. nih.govsigmaaldrich.commdma.ch The reduction of the pyridinium salt represents the reverse of the metabolic activation of MPTP.

Formation of 1-ethyl-4-phenylpiperidine: Further reduction of the tetrahydropyridine intermediate, typically through catalytic hydrogenation (e.g., H₂/Pd-C), yields the fully saturated 1-ethyl-4-phenylpiperidine. Substituted 4-phenylpiperidines are core structures in many pharmacologically active compounds. google.com

The use of this compound as a precursor highlights the synthetic versatility of pyridinium salts in accessing more complex and saturated heterocyclic systems.

| Precursor | Reaction Type | Product | Significance of Product |

|---|---|---|---|

| This compound | Partial Reduction (e.g., with NaBH₄) | 1-Ethyl-4-phenyl-1,2,3,6-tetrahydropyridine | A tetrahydropyridine derivative; this class of compounds is explored for various biological activities. iucr.org The methyl analog is the neurotoxin MPTP. sigmaaldrich.com |

| This compound | Full Reduction (e.g., NaBH₄ then H₂/Pd-C) | 1-Ethyl-4-phenylpiperidine | A fully saturated piperidine (B6355638) derivative. The 4-phenylpiperidine (B165713) scaffold is a key structural motif in drug discovery. google.com |

Applications of 1 Ethyl 4 Phenylpyridinium Iodide and Its Derivatives in Advanced Chemical Research

Materials Science Applications

The structural and electronic properties of 1-ethyl-4-phenylpyridinium iodide and related compounds make them promising candidates for the development of advanced materials with applications in optics and electronics.

Development of Organic Salt Crystals for Optoelectronic and Photonics Applications

Organic salt crystals, including those derived from pyridinium (B92312) compounds, are being explored for their potential in optoelectronics and photonics. The light absorption properties of alkylpyridinium iodides are attributed to a charge-transfer transition from the iodide ion to the alkylpyridinium ion. datapdf.com A study of various alkylpyridinium iodides revealed that the position and nature of alkyl groups on the pyridinium ring influence the transition energy of the charge-transfer band. datapdf.com For instance, the maxima of the first charge-transfer band for a series of alkylpyridinium iodides were found to vary significantly, indicating that the electronic properties can be tuned by modifying the substitution pattern. datapdf.com This tunability is a key factor in designing materials with specific optical properties for applications such as optical signal processing and data storage.

Design of Novel Charge-Transfer Materials

The formation of charge-transfer complexes is a key feature of pyridinium iodides. tau.ac.ilbio-conferences.org Spectrophotometric studies have shown that pyridine (B92270) bases can form donor-acceptor complexes with iodine. bio-conferences.org The investigation of aqueous solutions of substituted 1-methylpyridinium iodides provided evidence for the presence of charge-transfer complexes. tau.ac.il This phenomenon is not limited to simple pyridinium salts; the substituent effect on charge-transfer equilibria between iodine and various meta- and para-substituted pyridines has been studied, revealing a correlation between the acidity constants of the pyridinium ions and the stability constants of the charge-transfer complexes. rsc.org The ability to form these complexes is fundamental to the design of materials for applications such as organic conductors and photovoltaics, where the movement of charge is essential.

Catalysis and Photoredox Chemistry

The redox-active nature of the pyridinium moiety allows these salts to participate in a variety of catalytic reactions, particularly those initiated by light.

Evaluation in Homogeneous and Heterogeneous Catalytic Systems

Pyridinium salts, as a class of compounds, have been evaluated for their role in various catalytic systems. They can serve as precursors to generate radical species under mild conditions. rsc.org In the realm of dual catalytic systems, the combination of photoredox catalysis with other forms of catalysis, such as transition metal catalysis, has opened up new synthetic pathways. nih.gov For instance, a dual cobalt and organophotoredox catalysis system has been reported for the deaminative allylation of Katritzky pyridinium salts, which are readily accessible from alkyl amines and serve as alkyl radical precursors. thieme-connect.com

Participation in Photoredox Catalysis and Electron Transfer Initiated Reactions

Pyridinium salts are increasingly recognized for their role as radical reservoirs in organic synthesis. acs.org They can undergo single-electron reduction to form neutral radicals, which can then initiate further reactions. rsc.org This property is harnessed in photoredox catalysis, where visible light is used to trigger electron transfer processes. rsc.orgnih.gov For example, N-alkyl pyridinium salts have been used in the cross-electrophile coupling with allylic acetates through a dual cobalt/photoredox catalysis mechanism. thieme-connect.com In some cases, pyridinium salts themselves have been functionalized at the C4-position through a combination of photocatalysis and N-heterocyclic carbene catalysis. rsc.org Furthermore, engineered biaryl N-carbamoyl pyridinium salts with a donor-acceptor relationship can be triggered by visible light for photo-induced electron transfer (PET) driven reactions. acs.org

Research Tools in Biochemical and Biological Systems

While many pyridinium compounds have been investigated for their antimicrobial and antiviral activities, the direct application of this compound as a research tool in biochemical and biological systems is less documented in the provided search results. rsc.orgtandfonline.comnih.govmdpi.com However, the closely related compound, 1-methyl-4-phenylpyridinium (MPP+), the iodide salt of which is N-Methyl-4-phenylpyridinium iodide, is a well-known neurotoxin used extensively in research to create animal models of Parkinson's disease. caymanchem.comwikipedia.orgabcam.comsigmaaldrich.comfunakoshi.co.jp MPP+ acts by inhibiting complex I of the mitochondrial electron transport chain, leading to ATP depletion and oxidative stress. caymanchem.comabcam.com This property has made MPP+ iodide a crucial tool for studying the mechanisms of neurodegeneration and for testing potential therapeutic agents. sigmaaldrich.com For instance, it has been used to induce oxidative stress in zebrafish embryos and to study glutamate (B1630785) uptake in astrocytes. sigmaaldrich.com

Interactive Data Table: Properties of Selected Pyridinium Salts

| Compound Name | Molecular Formula | Application/Property of Interest |

| This compound | C₁₃H₁₄IN | Subject of this article, studied for material and catalytic applications. |

| 1-Methyl-4-phenylpyridinium iodide (MPP+ iodide) | C₁₂H₁₂IN | Neurotoxin used in Parkinson's disease research. caymanchem.comwikipedia.orgabcam.comsigmaaldrich.comfunakoshi.co.jp |

| 1-Methylpyridinium iodide | C₆H₈IN | Studied for its charge-transfer band properties. datapdf.com |

| 1-Ethyl-4-carbomethoxypyridinium iodide | C₉H₁₂INO₂ | Studied for its solvent sensitivity and charge-transfer properties. datapdf.com |

| 1,2,3,4,5,6-Hexamethylpyridinium iodide | C₁₁H₁₈IN | Exhibits a high transition energy for its charge-transfer band. datapdf.com |

Probes for Investigating Mitochondrial Function and Respiration Mechanisms

The investigation of mitochondrial function and dysfunction is crucial for understanding a variety of human diseases. The N-alkyl-4-phenylpyridinium scaffold is a key chemical structure in this field of research. The methyl analog of this compound, MPP+, is a well-known neurotoxin that selectively targets dopaminergic neurons and is widely used to model Parkinson's disease in laboratory settings. mdpi.comwikipedia.org The toxicity of MPP+ stems from its ability to interfere with mitochondrial respiration. rsc.orgabcam.com

MPP+ acts as an inhibitor of Complex I (NADH:ubiquinone oxidoreductase) of the electron transport chain. mdpi.com This inhibition disrupts the flow of electrons, leading to a decrease in ATP production and an increase in the generation of reactive oxygen species (ROS), ultimately causing cellular damage and apoptosis. rsc.orgnih.gov Due to its positive charge, MPP+ accumulates in the mitochondrial matrix, driven by the mitochondrial membrane potential.

Given the high degree of structural similarity, this compound is expected to exhibit similar properties, making it a valuable tool for studying mitochondrial function. Researchers utilize these compounds to induce and study mitochondrial dysfunction in a controlled manner, allowing for the investigation of the downstream effects of Complex I inhibition and the screening of potential therapeutic agents that could mitigate these effects.

The inhibitory effects of a series of 4'-alkyl-substituted MPP+ analogs on mitochondrial inner membrane preparations have been studied, revealing a correlation between hydrophobicity and inhibitory potency. nih.gov This suggests that the ethyl group in this compound, being more hydrophobic than a methyl group, could influence its interaction with Complex I.

Table 1: Effects of MPP+ on Mitochondrial Parameters

| Parameter | Effect of MPP+ | Reference |

| Mitochondrial Respiration | Inhibition of Complex I | mdpi.com |

| ATP Production | Depletion | rsc.orgabcam.com |

| Reactive Oxygen Species (ROS) | Increased Production | nih.gov |

| Mitochondrial Membrane Potential | Drives Accumulation |

Fluorescent Probes for Advanced Cellular Imaging Techniques

Fluorescent probes are indispensable tools in modern cell biology, enabling the visualization of subcellular structures and processes in real-time. The development of probes that specifically target mitochondria is of particular interest. While this compound itself is not inherently fluorescent, its core structure can be chemically modified to create fluorescent derivatives.

An example of this is the fluorescent MPP+ derivative, 1-methyl-4-(4'-iodophenyl)pyridinium (4'I-MPP+), which has been developed to study the cellular and mitochondrial uptake of MPP+ in living cells. wikipedia.org This demonstrates that the 4-phenylpyridinium scaffold can be functionalized to create probes for advanced cellular imaging. By introducing fluorophores or environmentally sensitive dyes to the this compound structure, it is conceivable to develop novel probes for visualizing mitochondria or for sensing specific mitochondrial parameters like viscosity or ion concentration. nih.gov

Another approach involves the use of aggregation-induced emission (AIE) based fluorescent probes, which have been designed to detect peroxynitrite levels in mitochondria. wikipedia.org This highlights the versatility of designing probes for specific analytes within the mitochondrial environment.

Table 2: Example of a Fluorescent Probe Based on the 4-Phenylpyridinium Scaffold

| Probe Name | Target | Application | Reference |

| 1-methyl-4-(4'-iodophenyl)pyridinium (4'I-MPP+) | Mitochondria | Studying cellular and mitochondrial uptake | wikipedia.org |

Synthetic Intermediates for the Construction of Complex Molecular Architectures

Pyridinium salts, including this compound, are versatile intermediates in organic synthesis. rsc.org Their reactivity allows for the construction of a variety of more complex molecular structures. One notable application is in photochemical reactions. The irradiation of pyridinium salts can lead to their transformation into structurally complex motifs, such as bicyclic aziridines. nih.govrsc.org This photochemical cyclization provides a stereocontrolled method for synthesizing these valuable building blocks. rsc.org

Furthermore, N-alkylpyridinium salts can act as electrophiles in reactions with nucleophiles to form dihydropyridine (B1217469) derivatives. wikipedia.org Dihydropyridines are a class of compounds with significant biological activities and are found in a range of pharmaceuticals. The specific substituents on the pyridinium ring and the nitrogen atom can influence the course and outcome of these reactions.

The synthesis of novel pyrazole (B372694) derivatives with herbicidal activity has been shown to involve phenylpyridine moieties, underscoring the importance of this structural class in creating new bioactive molecules. mdpi.com Therefore, this compound can serve as a starting material or a key intermediate in the synthesis of diverse and complex chemical entities for various applications in materials science and medicinal chemistry. rsc.orgresearchgate.net

Table 3: General Synthetic Transformations of Pyridinium Salts

| Reaction Type | Product | Significance | Reference |

| Photochemical Cyclization | Bicyclic Aziridines | Stereocontrolled synthesis of complex scaffolds | nih.govrsc.org |

| Nucleophilic Addition | Dihydropyridines | Access to biologically active compounds | wikipedia.org |

Computational and Theoretical Investigations of 1 Ethyl 4 Phenylpyridinium Iodide

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Time-Dependent DFT (TDDFT))

Quantum chemical calculations are fundamental to elucidating the intrinsic properties of 1-Ethyl-4-phenylpyridinium iodide. Methodologies such as Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are powerful tools for this purpose.

Geometry Optimization, Electronic Structure Analysis, and Frontier Molecular Orbital (FMO) Theory

The initial step in the computational analysis involves the optimization of the molecular geometry of the 1-ethyl-4-phenylpyridinium cation. This is typically achieved using DFT methods, which determine the lowest energy arrangement of the atoms. For a molecule of this nature, a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)) is commonly employed to accurately account for electron correlation and dispersion forces. The optimization process yields key structural parameters such as bond lengths, bond angles, and dihedral angles. A critical dihedral angle in the 1-ethyl-4-phenylpyridinium cation is the one between the pyridinium (B92312) and phenyl rings, which dictates the degree of π-conjugation between the two aromatic systems.

Upon obtaining the optimized geometry, an analysis of the electronic structure is performed. This includes the calculation of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). According to Frontier Molecular Orbital (FMO) theory, the energies and spatial distributions of these orbitals are paramount in determining the chemical reactivity and electronic properties of the molecule. wikipedia.orgyoutube.comimperial.ac.uk The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy gap between the HOMO and LUMO is a crucial indicator of the molecule's kinetic stability and its electronic excitation properties. wikipedia.org

Table 1: Illustrative Frontier Molecular Orbital (FMO) Parameters for 1-Ethyl-4-phenylpyridinium Cation

| Parameter | Illustrative Value (eV) | Description |

| HOMO Energy | -6.5 | Energy of the highest occupied molecular orbital. |

| LUMO Energy | -2.1 | Energy of the lowest unoccupied molecular orbital. |

| HOMO-LUMO Gap | 4.4 | Energy difference between HOMO and LUMO. |

Note: These values are illustrative and represent typical ranges for similar organic cations. Specific values for 1-Ethyl-4-phenylpyridinium cation would require dedicated DFT calculations.

Prediction of Spectroscopic Parameters (e.g., UV-Vis Spectra, NLO Properties)

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for predicting the electronic absorption spectra (UV-Vis) of molecules. researchgate.net By calculating the excitation energies and oscillator strengths of electronic transitions from the ground state to various excited states, a theoretical UV-Vis spectrum can be generated. For the 1-ethyl-4-phenylpyridinium cation, the primary electronic transitions are expected to be of the π → π* type, originating from the conjugated system of the phenyl and pyridinium rings. The position of the maximum absorption wavelength (λmax) is sensitive to the planarity of the molecule and the extent of conjugation.

Furthermore, computational methods can predict the nonlinear optical (NLO) properties of this compound. The first hyperpolarizability (β) is a key parameter that quantifies the second-order NLO response. Molecules with significant charge transfer characteristics, often found in donor-π-acceptor systems, tend to exhibit large β values. In the 1-ethyl-4-phenylpyridinium cation, the pyridinium ring acts as an electron acceptor, and the phenyl ring can act as a donor, potentially leading to interesting NLO properties.

Table 2: Illustrative Predicted Spectroscopic Data for 1-Ethyl-4-phenylpyridinium Cation

| Property | Predicted Value | Method |

| λmax (UV-Vis) | ~280-320 nm | TD-DFT |

| First Hyperpolarizability (β) | Varies with functional and basis set | DFT |

Note: The predicted values are estimations based on the behavior of similar aromatic cations. Accurate data requires specific TD-DFT and NLO calculations for this compound.

Conformational Analysis and Mapping of Potential Energy Surfaces

The 1-ethyl-4-phenylpyridinium cation possesses conformational flexibility, primarily related to the rotation around the C-C single bond connecting the phenyl and pyridinium rings, as well as the orientation of the ethyl group. A detailed conformational analysis can be performed by systematically varying the key dihedral angles and calculating the corresponding energies. This process maps the potential energy surface (PES) of the molecule, identifying the global minimum energy conformation and any local minima, as well as the energy barriers between them. Understanding the conformational landscape is crucial as different conformers can exhibit distinct electronic and spectroscopic properties.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a means to study the time-dependent behavior of this compound in various environments, offering insights that are complementary to the static picture provided by quantum chemical calculations.

Investigation of Solute-Solvent and Solute-Solute Interactions in Solution

MD simulations are particularly well-suited for studying the behavior of this compound in solution. nih.govnih.gov By placing the ions in a simulation box filled with a chosen solvent (e.g., water, acetonitrile), the interactions between the solute and solvent molecules can be investigated in detail. Key aspects that can be analyzed include:

Solvation Shell Structure: The arrangement of solvent molecules around the 1-ethyl-4-phenylpyridinium cation and the iodide anion can be characterized by calculating radial distribution functions (RDFs).

Hydrogen Bonding: If a protic solvent like water is used, the formation and dynamics of hydrogen bonds between the solvent and the iodide anion can be quantified.

Ion Pairing: The simulations can reveal the extent of ion pairing between the cation and anion in solution and how this is influenced by the solvent's dielectric constant.

These simulations rely on force fields, which are sets of parameters that describe the potential energy of the system as a function of the atomic coordinates.

Understanding Molecular Motion and Dynamics within Crystal Lattices

In the solid state, this compound forms a crystal lattice. MD simulations can be employed to study the molecular motion and dynamics within this crystalline environment. aps.orgresearchgate.netaps.orguc.edu By simulating a unit cell of the crystal, or a supercell, at different temperatures, various properties can be investigated:

Lattice Vibrations (Phonons): The collective vibrations of the ions in the crystal lattice can be analyzed to understand the phonon modes.

Thermal Expansion: The effect of temperature on the lattice parameters can be simulated to calculate the thermal expansion coefficient.

Phase Transitions: MD simulations can help in understanding the atomistic mechanisms of temperature-induced phase transitions in the crystal.

Anisotropic Motion: The simulations can reveal if the motion of the 1-ethyl-4-phenylpyridinium cation is isotropic or if there are preferential rotational or translational movements along specific crystallographic axes.

These simulations provide a dynamic picture of the crystalline state that is often difficult to obtain solely from experimental diffraction data.

Mechanistic Computational Modeling of Chemical Reactions and Energy Barriers

Computational chemistry provides a powerful lens for investigating the reactivity of this compound at a molecular level. Through the application of quantum mechanical methods, researchers can model the intricate details of chemical transformations, elucidate reaction mechanisms, and quantify the energy landscapes that govern these processes. This section explores the theoretical framework and computational approaches used to study the chemical reactions and associated energy barriers of this compound.

At the heart of mechanistic computational modeling are methods like Density Functional Theory (DFT) and Møller-Plesset perturbation theory, which are employed to solve the electronic structure of molecules. digitellinc.com These calculations can accurately predict the geometries of reactants, products, and, crucially, the high-energy transition states that connect them. By mapping the potential energy surface of a reaction, a detailed, step-by-step mechanism can be proposed and evaluated.

For a compound like this compound, a key area of computational investigation is its behavior in nucleophilic substitution and addition reactions. nih.govquimicaorganica.org The pyridinium ring is electron-deficient, making it susceptible to attack by nucleophiles at the positions ortho and para to the nitrogen atom. nih.govquimicaorganica.org Computational models can predict the most likely sites of attack by analyzing the molecule's electrostatic potential and frontier molecular orbitals.

The process of modeling a reaction involving this compound typically involves the following steps:

Geometry Optimization: The three-dimensional structures of the reactants (e.g., this compound and a nucleophile) and the expected products are optimized to find their lowest energy conformations.

Transition State Search: Sophisticated algorithms are used to locate the transition state structure, which represents the energy maximum along the reaction coordinate. This is a critical step, as the structure of the transition state provides insight into the geometry of the activated complex.

Frequency Analysis: Vibrational frequency calculations are performed to confirm the nature of the stationary points. Reactants and products will have all real (positive) vibrational frequencies, while a true transition state is characterized by having exactly one imaginary frequency, corresponding to the motion along the reaction coordinate.

To illustrate the type of data generated from such computational studies, the following tables provide hypothetical examples of calculated energy barriers for a nucleophilic addition reaction to this compound.

Table 1: Calculated Activation Energies (ΔE‡) for Nucleophilic Addition to this compound

| Nucleophile | Position of Attack | Computational Method | Solvent Model | Activation Energy (kcal/mol) |

| Hydroxide (OH⁻) | C2 | DFT (B3LYP/6-31G) | PCM (Water) | 18.5 |

| Hydroxide (OH⁻) | C4 | DFT (B3LYP/6-31G) | PCM (Water) | 22.1 |

| Cyanide (CN⁻) | C2 | DFT (B3LYP/6-31G) | PCM (DMSO) | 15.2 |

| Cyanide (CN⁻) | C4 | DFT (B3LYP/6-31G) | PCM (DMSO) | 19.8 |

This table is illustrative and does not represent experimentally verified data.

Table 2: Relative Energies (ΔE) of Intermediates and Products in a Hypothetical Reaction Pathway

| Species | Description | Computational Method | Relative Energy (kcal/mol) |

| Reactants | 1-Ethyl-4-phenylpyridinium + OH⁻ | DFT (B3LYP/6-31G) | 0.0 |

| TS1 | Transition state for C2 attack | DFT (B3LYP/6-31G) | +18.5 |

| Intermediate 1 | 2-hydroxy-1-ethyl-4-phenyl-1,2-dihydropyridine | DFT (B3LYP/6-31G) | -5.7 |

| TS2 | Transition state for C4 attack | DFT (B3LYP/6-31G) | +22.1 |

| Intermediate 2 | 4-hydroxy-1-ethyl-4-phenyl-1,4-dihydropyridine | DFT (B3LYP/6-31G*) | -3.2 |

This table is illustrative and does not represent experimentally verified data.

These computational models can also be extended to explore the influence of the counter-ion (iodide) on the reaction mechanism, as well as the role of the solvent in stabilizing or destabilizing intermediates and transition states. Furthermore, more advanced techniques like molecular dynamics (MD) simulations can be used to study the dynamic behavior of the system and refine the understanding of the reaction pathway. digitellinc.com While specific computational studies on this compound are not extensively reported in the literature, the well-established methodologies applied to other pyridinium salts provide a clear roadmap for how such investigations would be conducted. nih.govmdpi.comacs.org

Structure Property Relationship Studies of 1 Ethyl 4 Phenylpyridinium Iodide Derivatives and Analogues

Impact of N-Alkyl Substituent Variation on Electronic and Optical Properties

The N-alkyl substituent on the pyridinium (B92312) ring, while not part of the primary π-conjugated system, exerts a significant influence on the molecule's properties through steric and electronic effects, which in turn affects its aggregation behavior and photophysics.

Systematic studies on related donor-π-acceptor systems have demonstrated that varying the length of the N-alkyl chain can tune the fluorescence properties in the aggregated or solid state. For a series of indene-1,3-dionemethylene-1,4-dihydropyridine (IDM-DHP) derivatives, which also feature a nitrogen-containing heterocycle, a general trend was observed where the emission wavelength in the solid state decreases as the N-alkyl chain length increases. rsc.org This is often attributed to changes in molecular packing in the solid state. Longer, more flexible alkyl chains can disrupt the intermolecular interactions, such as CH/π hydrogen bonds, leading to looser molecular stacking and altered emission properties. rsc.orgresearchgate.net

In the context of biological interactions, the nature of the N-alkyl group is crucial. The lipophilicity of N-alkyl-4-phenylpyridinium ions, which increases with the length of the alkyl chain, has been shown to be a key factor in their interaction with biological targets like the enzyme cytochrome P450 2D6. ebi.ac.uk For a series of tetrakis(1-alkylpyridinium-4-yl)porphyrins, the length of the four N-alkyl chains (from methyl to dodecyl) was found to modulate the amphiphilic character of the molecules, which in turn influenced their photodynamic activity against tumor cells. mdpi.comnih.gov The most effective compound in that series featured an octyl (C8) chain, highlighting a non-linear relationship where an optimal chain length balances solubility and cellular uptake to maximize functional performance. nih.gov

Table 1: Effect of N-Alkyl Chain Length on Properties of Related Heterocyclic Compounds

Effects of Phenyl Ring Substituents on Spectroscopic and Electrochemical Behavior

Modifying the 4-phenyl ring with electron-donating or electron-withdrawing groups is a powerful strategy to tune the intramolecular charge transfer (ICT) character of the molecule. This directly impacts its spectroscopic and electrochemical properties.

The introduction of substituents alters the energy levels of the molecular orbitals. Electron-donating groups (e.g., methoxy, -OCH₃; dimethylamino, -N(CH₃)₂) increase the energy of the highest occupied molecular orbital (HOMO), while electron-withdrawing groups (e.g., nitro, -NO₂; cyano, -CN) lower the energy of the lowest unoccupied molecular orbital (LUMO). These shifts directly affect the absorption and emission spectra.

For instance, in a study of fluorescent analogues of 1-methyl-4-phenylpyridinium (MPP⁺), the introduction of a powerful electron-donating dimethylamino group at the para-position of the phenyl ring created the compound APP⁺ (4-(4-(dimethylamino)phenyl)-1-methylpyridinium). This modification resulted in a highly fluorescent molecule that could act as a specific substrate for the human serotonin (B10506) transporter (hSERT), demonstrating how a substituent can induce desirable spectroscopic properties for bio-imaging applications. researchgate.net

The electrochemical behavior is similarly sensitive to substitution. The redox potential of pyridinium derivatives can be systematically tuned by altering the electronic nature of the substituents. Cyclic voltammetry studies on various pyridinium salts have shown a clear correlation between the electron-donating/withdrawing character of substituents and their reduction potentials. researchgate.net A quantitative structure-property relationship (QSPR) model developed for substituted quinones demonstrated that the oxidant character of these molecules could be reliably predicted based on their substitution pattern, a principle that is directly applicable to the 1-ethyl-4-phenylpyridinium system. nih.gov

Table 2: Influence of Phenyl Ring Substituents on Pyridinium Salt Properties

Influence of Counter Anions on Crystallization, Stability, and Functional Performance

The iodide anion in 1-ethyl-4-phenylpyridinium iodide is not merely a spectator. The choice of counter anion plays a critical role in the physicochemical properties of the salt, influencing its crystal packing, solubility, thermal stability, and even its optical and biological functions.

The anion's size, shape, and charge delocalization affect the crystal lattice energy and intermolecular interactions. This has a direct impact on crystallization and thermal stability. Studies on polyelectrolytes show that inorganic counterions tend to yield higher thermal stability compared to organic ones. researchgate.net In the context of ionic liquid crystals based on pyridinium salts, replacing a bromide (Br⁻) anion with a larger hexafluorophosphate (B91526) (PF₆⁻) anion was found to completely suppress the formation of the liquid crystal phase, demonstrating the anion's major influence on the material's mesophase stability. researchgate.net

The functional performance is also highly dependent on the counter anion. In studies of aggregation-induced emission (AIE) in pyridinium salts, the counter anion was found to have a dramatic effect on the solid-state luminescence efficiency. Perchlorate (B79767) (ClO₄⁻) was found to be a superior counterion, promoting strong luminescence, whereas halides showed a negative correlation between polarizability and emission intensity (Cl⁻ > Br⁻ > I⁻). Notably, the iodide (I⁻) anion often leads to complete luminescence quenching, a critical consideration for designing fluorescent materials.

In biological contexts, the nature of the anion can modify the interaction of the pyridinium cation with cell membranes. The efficiency of pyridinium salts in destabilizing model membranes was found to be anion-dependent, with effects attributed to the different mobilities and radii of the hydrated anions and their ability to modify the membrane's surface potential. nih.gov Anions are often classified as kosmotropes (water-ordering) or chaotropes (water-disordering), which affects their interaction with biological structures. nih.gov

Design Principles for Tailoring Specific Functionalities (e.g., NLO response, fluorescence efficiency)

The modular nature of this compound allows for the rational design of derivatives with specific functions, such as nonlinear optical (NLO) activity or high fluorescence efficiency. The core design principle often revolves around creating or enhancing an intramolecular charge transfer (ICT) system, typically a donor-π-acceptor (D-π-A) architecture.

Nonlinear Optical (NLO) Response: For a molecule to exhibit a significant second- or third-order NLO response, it needs a large change in dipole moment upon electronic excitation. This is achieved by connecting a strong electron donor to a strong electron acceptor via a π-conjugated bridge. In the 1-ethyl-4-phenylpyridinium scaffold, the pyridinium ring is an excellent electron acceptor. By attaching an electron-donating group to the 4-phenyl ring, a classic D-π-A chromophore is formed. The NLO properties of such systems can be further tuned by the choice of counter anion. A novel organic NLO crystal, 4-phenylpyridinium hydrogen squarate (4PHS), was synthesized using 4-phenylpyridine (B135609), where the squarate anion contributes to a non-centrosymmetric crystal packing essential for second-order NLO effects. nih.gov This material exhibited a second harmonic generation (SHG) efficiency five times greater than the industry standard potassium dihydrogen phosphate (B84403) (KDP). nih.gov

Fluorescence Efficiency: To design highly fluorescent probes, particularly for applications like two-photon microscopy, the D-π-A principle is again central. A rational design strategy involves using the pyridinium core as the electron-accepting center and attaching one or more π-conjugated electron-donating "arms." nih.govnih.gov This design enhances the two-photon absorption cross-section. The fluorescence quantum yield can be further optimized by structural modifications that limit non-radiative decay pathways, such as restricting intramolecular rotation in aggregated states (AIE effect) or by selecting a counter anion that does not quench fluorescence. For example, replacing a quenching anion like iodide with a non-quenching one like perchlorate or tetrafluoroborate (B81430) is a key step in designing efficient pyridinium-based fluorophores. nih.govnih.gov

Bioisosteric Replacement and Analogue Design for Specific Research Applications

Designing analogues of this compound by bioisosteric replacement or other structural modifications allows for the creation of chemical tools to probe complex biological systems. This approach has been particularly fruitful in neuroscience research, leveraging the structural similarity of these compounds to the neurotoxin MPP⁺ (1-methyl-4-phenylpyridinium).

MPP⁺ is a well-known inhibitor of mitochondrial complex I and a substrate for monoamine transporters. By synthesizing a library of related pyridinium salts, researchers can explore the structural requirements for these interactions. For example, analogues like 1-ethyl-4-phenylpyridinium and those with substituents on the phenyl ring have been used to study the dopamine (B1211576) transport system and its role in neurotoxicity. mdpi.com

This design strategy extends to creating fluorescent probes for specific biological targets. By modifying the core structure, researchers can create analogues that not only bind to a target but also report on that binding event through a change in fluorescence. A prime example is the development of APP⁺, a fluorescent analogue of MPP⁺ that acts as a high-affinity substrate for the serotonin transporter, enabling real-time monitoring of transporter activity. researchgate.net Similarly, by attaching specific targeting moieties, pyridinium-based fluorescent probes have been designed to accumulate selectively in organelles like mitochondria or lysosomes, allowing for their visualization in living cells using advanced microscopy techniques. nih.govnih.gov These targeted probes are invaluable tools for studying cellular function and disease pathology. nih.govnih.gov

Future Directions and Emerging Research Avenues for 1 Ethyl 4 Phenylpyridinium Iodide

Exploration of Novel and Sustainable Synthetic Pathways

The development of environmentally benign and efficient synthetic routes to 1-Ethyl-4-phenylpyridinium iodide is a key area of future research. Traditional methods for synthesizing N-alkylpyridinium salts often involve the use of alkyl halides and can have drawbacks such as long reaction times and the use of hazardous solvents. wikipedia.orgscirp.org Future research will likely focus on greener alternatives that offer higher yields and greater sustainability.